Cas no 1399659-65-4 (2-(3-Methyl-piperidin-1-yl)-2-phenyl-propionic acid methyl ester)
2-(3-Methyl-piperidin-1-yl)-2-phenyl-propionic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Methyl-piperidin-1-yl)-2-phenyl-propionic acid methyl ester
- 1-Piperidineacetic acid, α,3-dimethyl-α-phenyl-, methyl ester
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- Inchi: 1S/C16H23NO2/c1-13-8-7-11-17(12-13)16(2,15(18)19-3)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3
- InChI Key: HWRSLXQXYZTRKB-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C(N1CCCC(C)C1)(C1=CC=CC=C1)C
2-(3-Methyl-piperidin-1-yl)-2-phenyl-propionic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM502251-1g |
Methyl2-(3-methylpiperidin-1-yl)-2-phenylpropanoate |
1399659-65-4 | 97% | 1g |
$524 | 2022-09-03 |
2-(3-Methyl-piperidin-1-yl)-2-phenyl-propionic acid methyl ester Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 2-(3-Methyl-piperidin-1-yl)-2-phenyl-propionic acid methyl ester
Exploring the Potential of 2-(3-Methyl-piperidin-1-yl)-2-phenyl-propionic Acid Methyl Ester: A Comprehensive Overview
2-(3-Methyl-piperidin-1-yl)-2-phenyl-propionic acid methyl ester (CAS No. 1399659-65-4) is a complex organic compound with a unique chemical structure that has garnered significant attention in recent years due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and synthetic versatility. The molecule consists of a piperidine ring substituted with a methyl group at the 3-position, a phenyl group attached to the propionic acid moiety, and a methyl ester functional group. These structural features contribute to its intriguing chemical properties and biological interactions.
The synthesis of 2-(3-Methyl-piperidin-1-yl)-2-phenyl-propionic acid methyl ester involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and esterification. Researchers have optimized these processes to achieve high yields and purity, making this compound accessible for further studies. The compound's structure has been characterized using advanced spectroscopic techniques such as NMR, IR, and MS, ensuring its accurate identification and structural elucidation.
Recent studies have highlighted the biological activities of 2-(3-Methyl-piperidin-1-yl)-2-phenyl-propionic acid methyl ester, particularly in the context of its potential as a drug candidate. Preclinical research has demonstrated its ability to modulate various cellular pathways, including those involved in inflammation, oxidative stress, and apoptosis. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that this compound exhibits potent anti-inflammatory properties by inhibiting COX enzymes and reducing cytokine production in vitro. These findings suggest its potential utility in treating inflammatory diseases such as arthritis and dermatitis.
In addition to its anti-inflammatory effects, 2-(3-Methyl-piperidin-1-yl)-2-phenyl-propionic acid methyl ester has also shown promise in anticancer research. A study conducted by researchers at the University of California revealed that this compound induces apoptosis in cancer cells by targeting the mitochondrial pathway and upregulating pro-apoptotic proteins like Bax and Bak. Furthermore, it was found to enhance the efficacy of conventional chemotherapy drugs by sensitizing cancer cells to treatment. These results underscore its potential as a novel anticancer agent or adjuvant therapy.
The chemical stability of 2-(3-Methyl-piperidin-1-yl)-2-phenyl-propionic acid methyl ester is another critical aspect that has been extensively investigated. Studies have shown that this compound exhibits good stability under physiological conditions, making it suitable for systemic administration. However, further research is needed to evaluate its pharmacokinetics, bioavailability, and toxicity profile before it can be advanced to clinical trials.
From an industrial perspective, 2-(3-Methyl-piperidin-1-yl)-2-phenyl-propionic acid methyl ester holds potential as an intermediate in the synthesis of more complex molecules with enhanced biological activities. Its modular structure allows for easy modification by introducing additional functional groups or substituents at various positions on the piperidine ring or phenyl moiety. This flexibility opens up avenues for developing analogs with improved potency and selectivity for specific therapeutic targets.
In conclusion, 2-(3-Methyl-piperidin-1-yl)-2-phenyl-propionic acid methyl ester (CAS No. 1399659654) is a fascinating compound with a wealth of untapped potential in drug discovery and development. Its unique chemical structure, coupled with promising biological activities reported in recent studies, positions it as a valuable candidate for further exploration in both academic and industrial settings. As research continues to unravel its mechanisms of action and therapeutic applications, this compound is poised to make significant contributions to the field of medicinal chemistry.
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